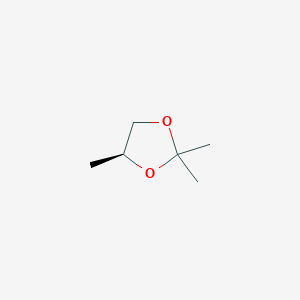
(S)-4-Ethyloctanoic acid
Vue d'ensemble
Description
(S)-4-Ethyloctanoic acid is a useful research compound. Its molecular formula is C10H20O2 and its molecular weight is 172.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis in Food Flavoring
(S)-4-Ethyloctanoic acid is utilized in food flavoring. It is permitted in the food industry in various countries, including China. This compound exists in boiled and cooked mutton, mutton fat, goat and sheep cheese, and Virginia tobacco. Its strong mutton odor makes it an important material for compounding mutton flavoring. Various synthetic routes have been explored for this compound, such as alkylation of diethyl malonate and adoption of Knoevenagel reaction, regarded as better synthetic methods due to their advantages and disadvantages (Sun Baoguo, 2010).
Rapid Synthesis under Microwave Irradiation
Another notable application is the rapid synthesis of this compound using microwave irradiation. This method involves reacting diethyl malonate with 2-ethyl-1-bromohexane in the presence of sodium ethoxide. The process has been optimized to improve yield and reduce reaction time, offering a more efficient method for synthesizing this compound (Yuping Liu, Decai Yin, Haitao Chen, Baoshuai Sun, 2010).
Pheromone Synthesis in Pest Control
This compound and its derivatives have been investigated for the control of pests like rhinoceros beetles of the genus Oryctes. A simple, economical, and high-yield synthesis method for this compound and its ethyl ester, which serve as aggregation pheromones, has been developed, contributing significantly to pest control strategies (Valentine Ragoussis, Alexandros Giannikopoulos, Efthymia Skoka, Panagiotis Grivas, 2007).
Applications in Mass Spectrometry
The compound is also relevant in mass spectrometry, specifically in selected ion flow tube mass spectrometry (SIFT-MS) for real-time trace analysis. This involves studying the ionization of this compound using reagent ions in SIFT-MS for accurate characterization (Hardy Z Castada, S. Barringer, M. Wick, 2017).
Gas Chromatography in Food Science
Additionally, gas chromatography methods have been developed for determining volatile branched-chain fatty acids like this compound in sheep and goat milk. This helps in understanding the unique flavor profiles of these dairy products and contributing to the quality control of food products (S. Kaffarnik, S. Preuss, W. Vetter, 2014).
Propriétés
IUPAC Name |
(4S)-4-ethyloctanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-3-5-6-9(4-2)7-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKJMPFEQOHBAC-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](CC)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(S)-alpha-Methyl-alpha-propylbenzyl] alcohol](/img/structure/B8253724.png)









